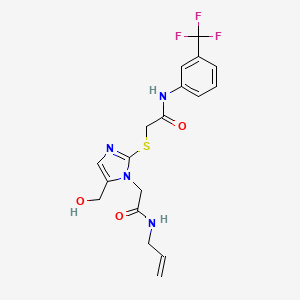

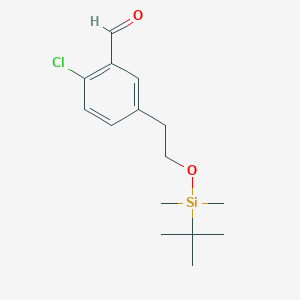

2,4-difluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,4-difluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide” is a chemical compound. It’s an intermediate for the synthesis of other compounds . It’s also related to the class of compounds known as 4-hydroxy-2-quinolones, which have interesting pharmaceutical and biological activities .

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

Radical Amidation and Amination : The compound is involved in radical amidation onto aromatic rings under irradiation conditions, forming 1,2,3,4-tetrahydroquinoline derivatives. This reaction's reactivity depends on the Z-group of the starting amides (Togo et al., 1998). Additionally, it participates in intramolecular and intermolecular amidations onto aromatic rings via sulfonamidyl radicals (Togo et al., 1996).

Formation of Heterocycles and Isoquinolines : The compound is used in reactions that lead to the formation of saturated heterocycles like tetrahydroquinolines and indolines. This process involves either sulfonyl transfer or desulfonylation from a zwitterionic intermediate (Wang et al., 2018). It is also involved in the synthesis of ring-fluorinated isoquinolines and quinolines via intramolecular substitution (Ichikawa et al., 2006).

Synthesis of Derivatives and Complexes : The compound is used in synthesizing various derivatives, like dihydroquinolines, which are key in creating potential drug analogs. It's a core structural element in agents treating cancer, hepatitis C, CNS disorders, and psychosis (Bunce et al., 2012). Moreover, sulfonamides derived from it are used to synthesize coordination compounds with metals like ZnII, demonstrating bidentate ligand properties (Macías et al., 2003).

Synthesis and Characterization

Preparation of Dioxides and Derivatives : The compound is used in the preparation of benzothiazine dioxides and related reactions under photochemical conditions. This involves the treatment of sulfonamides with specific reagents under irradiation (Moroda et al., 2009).

Synthesis of Quinoline Derivatives : It plays a role in the synthesis and characterization of quinoline derivatives, including research into hybrid molecules with potential as diuretic and antihypertensive agents (Rahman et al., 2014).

Structural Studies and Molecular Interactions

X-Ray Characterization and Theoretical Studies : The compound is involved in the synthesis and X-ray characterization of isoquinoline derivatives. It also participates in the study of F⋯O interactions in crystalline structures, contributing to understanding molecular interactions (Grudova et al., 2020).

Intramolecular Complex Formation : The compound contributes to the formation of intramolecular complexes with N→P co-ordinate bonds, offering insights into molecular structures and interactions (John et al., 1974).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with indole and quinoline scaffolds, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities are often the result of the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Similar compounds have been found to inhibit proliferation, migration, and invasion of certain cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .

Propiedades

IUPAC Name |

2,4-difluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N2O3S/c16-10-2-5-14(12(17)8-10)23(21,22)19-11-3-4-13-9(7-11)1-6-15(20)18-13/h2-5,7-8,19H,1,6H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHARYZXZHSVSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

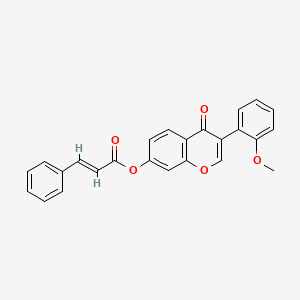

![2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]pyrimidine](/img/structure/B2818646.png)

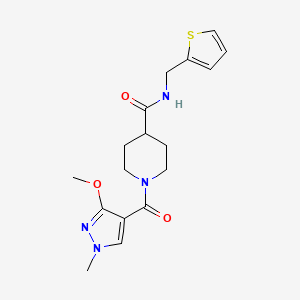

![N-[(2-chlorophenyl)methyl]-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2818653.png)

![N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(4-methoxybenzoyl)oxy]amine](/img/structure/B2818658.png)

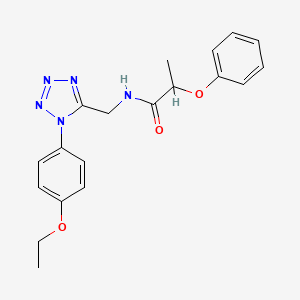

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2818660.png)